
3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a methoxy group at the 2 position, and a methylsulfanylbutyl group attached to the nitrogen atom of the amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide typically involves a multi-step process One common method starts with the preparation of the benzene ring substituted with fluorine atoms This can be achieved through electrophilic aromatic substitution reactions using fluorinating agentsFinally, the methylsulfanylbutyl group is attached to the nitrogen atom of the amide through a series of coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine or reduce the fluorinated benzene ring.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or partially reduced aromatic rings.
科学研究应用
3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy and methylsulfanylbutyl groups contribute to its binding affinity and specificity for certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 3,4-Difluoro-N-(2-methoxyethyl)benzamide
- 3,4-Difluoro-N-[(4-methoxyphenyl)methyl]benzamide
- 3,4-Difluoro-U-47700
Uniqueness
3,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the methylsulfanylbutyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3,4-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-18-10(5-6-19-2)8-16-13(17)9-3-4-11(14)12(15)7-9/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBELUDLZBZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
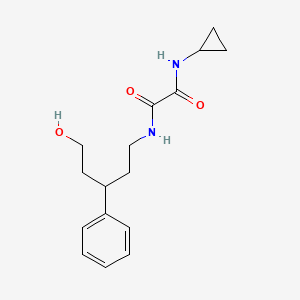
![Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2393201.png)
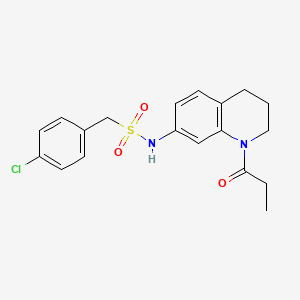
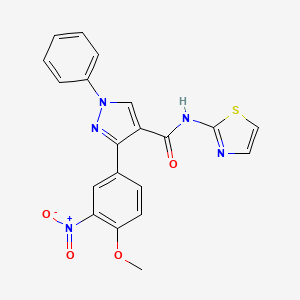
![6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2393206.png)
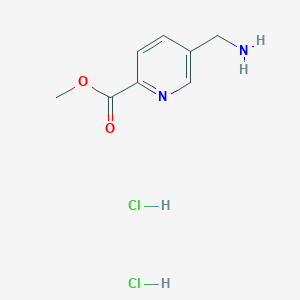
![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2393210.png)

![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea](/img/structure/B2393215.png)
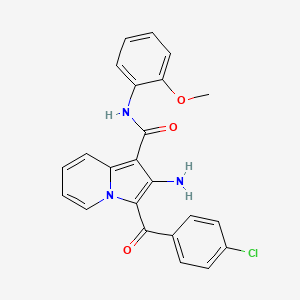

![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)
![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)
